molecular formula C18H19N3O2 B2871291 3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione CAS No. 1009537-29-4

3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B2871291
CAS No.: 1009537-29-4
M. Wt: 309.369
InChI Key: HXRNDGTURHLRLR-UHFFFAOYSA-N
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Description

3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a dimethylamino group

Biochemical Analysis

Biochemical Properties

. Its structure suggests potential interactions with various enzymes, proteins, and other biomolecules. The presence of the dimethylamino group could potentially influence the compound’s reactivity and interaction with other molecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that the compound could interact with biomolecules, potentially influencing enzyme activity or gene expression

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest potential changes over time, including issues related to the compound’s stability and degradation .

Dosage Effects in Animal Models

The effects of 3-((4-(Dimethylamino)phenyl)amino)-1-phenylpyrrolidine-2,5-dione at different dosages in animal models are not well studied. Similar compounds have shown dose-dependent effects, including potential toxic or adverse effects at high doses .

Metabolic Pathways

The compound’s structure suggests potential interactions with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of 3-((4-(Dimethylamino)phenyl)amino)-1-phenylpyrrolidine-2,5-dione within cells and tissues are not well studied. Similar compounds have been shown to interact with various transporters or binding proteins .

Subcellular Localization

Similar compounds have been shown to localize to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 4-(dimethylamino)aniline with maleic anhydride, followed by cyclization. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)aniline: A precursor in the synthesis of the compound.

    Phenylpyrrolidine derivatives: Compounds with similar structural motifs.

    N-Substituted pyrrolidines: Compounds with variations in the substituents on the pyrrolidine ring.

Uniqueness

3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is unique due to the presence of both the dimethylamino and phenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-20(2)14-10-8-13(9-11-14)19-16-12-17(22)21(18(16)23)15-6-4-3-5-7-15/h3-11,16,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRNDGTURHLRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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